molecular formula C9H19N B13188074 1,3,5-Trimethylcyclohexan-1-amine

1,3,5-Trimethylcyclohexan-1-amine

Cat. No.: B13188074
M. Wt: 141.25 g/mol
InChI Key: PMNUOTQOFZGNNQ-UHFFFAOYSA-N
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Description

1,3,5-Trimethylcyclohexan-1-amine is an amine compound with the molecular formula C9H19N and a molecular weight of 141.25 g/mol . Its CAS Registry Number is 259734-12-8 . This chemical is intended for research and development purposes only. As a sterically hindered cycloaliphatic amine, this compound is of significant interest in organic synthesis and materials science. Researchers can explore its potential as a building block for complex molecules, a ligand in catalysis, or a precursor in polymer chemistry. Its structure suggests potential applications in the development of advanced materials, such as epoxy curing agents, where similar cycloaliphatic amines like Isophorone Diamine (IPDA) are known to provide excellent color stability, mechanical strength, and chemical resistance to the final product . Handling should only be performed by qualified professionals in a well-controlled laboratory setting.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1,3,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-7-4-8(2)6-9(3,10)5-7/h7-8H,4-6,10H2,1-3H3

InChI Key

PMNUOTQOFZGNNQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)N)C

Origin of Product

United States

Advanced Synthetic Methodologies and Process Chemistry

Industrial-Scale Synthesis Routes for 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine

The industrial production of 3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine, commonly known as isophorone (B1672270) diamine (IPDA), is a well-established process primarily originating from isophorone. researchgate.net This diamine is produced as a mixture of cis and trans stereoisomers. researchgate.net The global production capacity is significant, estimated to be in the tens of thousands of tons annually, with major production facilities located in Germany and the USA. oecd.org

Multistep Synthesis from Isophorone

The primary industrial route to synthesize IPDA involves a multistep process starting with acetone, which is first converted to isophorone through a catalyzed aldol (B89426) condensation. google.com The subsequent conversion of isophorone to IPDA follows a distinct pathway. google.com

The key steps are:

Hydrocyanation of Isophorone: Isophorone is reacted with hydrogen cyanide (HCN) to produce 3-cyano-3,5,5-trimethylcyclohexanone (B1294546), also known as isophorone nitrile (IPN). google.com

Reductive Amination of Isophorone Nitrile: The IPN is then converted to IPDA through catalytic hydrogenation and reductive amination. This step typically involves reacting IPN with ammonia (B1221849) and hydrogen over a catalyst. google.com

This process is designed for large-scale, continuous production to meet global demand for IPDA, which is a crucial component in the manufacturing of isophorone diisocyanate (IPDI) and as a hardener for epoxy resins. oecd.org

Catalytic Hydrocyanation and Reductive Amination Processes

The conversion of isophorone nitrile (IPN) to isophorone diamine (IPDA) is achieved through catalytic reductive amination. google.com This process can be performed in a single stage or a two-stage sequence.

In a typical two-stage process, IPN is first reacted with ammonia to form the corresponding imine, 3-cyano-3,5,5-trimethylcyclohexylimine. trea.comwipo.int This intermediate mixture is then hydrogenated in a second stage to yield the final IPDA product. trea.com This method allows for controlled reaction conditions and can influence the final cis/trans isomer ratio of the product. trea.com

Alternatively, a single-stage process can be employed where IPN is converted directly to IPDA in the presence of ammonia, hydrogen, and a suitable catalyst. trea.com The reaction involves the in situ formation of the imine, which is immediately hydrogenated. trea.com

A variety of catalysts are utilized in this critical step, with formed Raney catalysts based on cobalt being prominent. trea.com Catalysts containing nickel, copper, and/or iron are also employed. trea.com The use of these fixed-bed catalysts is essential for continuous industrial operations, providing both high catalytic activity and mechanical strength. trea.com

Exploration of Alternative Synthetic Pathways and Novel Reagents

Research into alternative synthetic routes aims to improve yield and reduce the formation of by-products such as 3,5,5-trimethyl-cyclohexanol and 3-aminomethyl-3,5,5-trimethylcyclohexanol. google.comwipo.intsigmaaldrich.com One novel approach involves a three-step process designed to circumvent the direct hydrogenation issues of IPN that lead to these impurities. google.comwipo.int

The alternative pathway is as follows:

Imine Formation: 3-cyano-3,5,5-trimethylcyclohexanone (IPN) is reacted with an excess of a primary amine, while the water produced is continuously removed. This drives the reaction to convert IPN into an imine compound. google.comwipo.int

Ammonolysis: The resulting imine is then treated with liquid ammonia in the presence of an aminolysis catalyst. This step cleaves the imine and forms 3-cyano-3,5,5-trimethylcyclohexylimine and the primary amine. google.comwipo.int

Hydrogenation: The purified 3-cyano-3,5,5-trimethylcyclohexylimine is then hydrogenated to yield the final product, 3-aminomethyl-3,5,5-trimethylcyclohexylamine, with improved purity. google.comwipo.int

Reaction Engineering and Process Optimization Studies, Including Temperature and Pressure Regimes

Significant efforts in reaction engineering have focused on optimizing the catalytic hydrogenation of isophorone nitrile (IPN). One key innovation is the use of formed Raney catalysts in the shape of hollow bodies. trea.com This morphology provides a lower bulk weight and reduces the amount of catalyst needed, thereby lowering engineering costs for the reactors without compromising yield. trea.com

Process optimization often involves a two-stage reactor setup for continuous production:

Stage 1 (Imination): IPN is converted to 3-cyano-3,5,5-trimethylcyclohexylimine. An ion exchanger can be used to catalyze this imine formation from IPN and ammonia in a prereactor. google.com

Stage 2 (Hydrogenation): The product from the first stage is hydrogenated in a fixed-bed or trickle-bed reactor. google.comtrea.com These reactors can have multiple, individually heated temperature zones to maintain precise control. google.com For instance, hydrogenation on a cobalt catalyst is effectively carried out at a temperature of 100°C. trea.com

The molar ratio of hydrogen to the imine intermediate is also a critical parameter, with preferred ratios ranging from 30:1 to 50:1 in fixed-bed reactors. google.com Furthermore, controlling the cyanide ion concentration in the reaction mixture sent to hydrogenation is crucial, with optimal levels cited between 200 and 5000 ppmw to maintain catalyst activity. google.com

Table 1: Process Parameters for IPDA Synthesis
ParameterProcess DetailCatalyst/ReagentTypical ConditionsSource
Catalyst TypeHydrogenation of IPN/ImineFormed Raney Catalyst (Co, Ni, Cu, Fe)Fixed-bed, hollow body form trea.com
Reactor TypeContinuous HydrogenationN/ATrickle-bed reactor with multiple heating zones google.com
TemperatureHydrogenation StageCobalt-based catalyst100°C trea.com
Reactant RatioHydrogenation StageHydrogen to IPN-Imine30:1 to 50:1 molar ratio google.com
Impurity ControlFeed to HydrogenationCyanide Ion (CN-)200 - 5000 ppmw google.com

Purification and Isolation Techniques in Large-Scale Production

The large-scale production of IPDA requires robust purification techniques to separate the final product from unreacted materials, by-products, and catalysts. Distillation is a primary method used in the workup process. google.com For instance, water from the bottom of a distillative workup apparatus can be subjected to flash evaporation to generate purified water that is recycled back into the initial isophorone synthesis reactor. google.com

When alternative synthetic pathways are used, such as the imine formation with a primary amine, the final step involves separating the IPDA product from the primary amine catalyst. This is typically achieved through rectification, allowing the recovered primary amine to be recycled back to the first stage of the process. google.com

For producing high-purity stereoisomers, more advanced separation techniques are employed. The industrial mixture of IPDA, which typically has a cis/trans ratio of approximately 3:1, can be resolved into its pure enantiomers. researchgate.net Effective methods for this separation include:

Diastereomeric Salt Formation: Optical resolution can be achieved by forming salts with a chiral acid, such as dibenzoyl tartaric acid. This method is efficient for producing enantiomerically pure cis-IPDA in large quantities (e.g., 100-gram scale). researchgate.net

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another powerful technique for separating the individual enantiomers of IPDA. researchgate.net

Emerging Technologies in Amine Synthesis and Derivatization

The field of amine synthesis is continually evolving, with emerging technologies focused on creating more sustainable, efficient, and selective processes. numberanalytics.com Key trends that could impact the future production of specialty amines like IPDA include:

Biocatalysis: The use of enzymes offers a green alternative to traditional chemical catalysis. numberanalytics.com Enzymes such as transaminases and imine reductases can synthesize amines under mild conditions, often with high enantioselectivity, which is particularly relevant for producing specific stereoisomers of IPDA. numberanalytics.com

Flow Chemistry: Continuous flow processing is increasingly applied for scalable amine synthesis. numberanalytics.com This technology allows for better control over reaction parameters like temperature and pressure, enhances safety, and can lead to higher yields and purity compared to batch processing. numberanalytics.com

Advanced Catalysis: The development of novel catalysts is a major area of research. This includes single-atom catalysts (SACs), which have shown high efficiency and resistance to catalyst poisons in related amination reactions. mdpi.com For example, a ruthenium single-atom catalyst (Ru1/NC) has demonstrated superior performance in the reductive amination of other carbonyl compounds. mdpi.com

Chemical Reactivity and Mechanistic Investigations

Amine Functionality in Organic Transformations

1,3,5-Trimethylcyclohexan-1-amine, also known as isophorone (B1672270) diamine (IPDA), is a cycloaliphatic diamine with the chemical formula C10H22N2. wikipedia.orgnih.gov Its structure features a cyclohexane (B81311) ring with two amine groups and three methyl groups. wikipedia.org This unique structure, particularly the presence of a primary and a secondary amine group, allows it to participate in a wide range of organic transformations. atamanchemicals.comevitachem.com The amine groups act as nucleophiles, enabling reactions with various electrophilic compounds. evitachem.com

The reactivity of IPDA is influenced by its isomeric forms, existing as a mixture of cis and trans stereoisomers, typically in a 3:1 ratio. acs.orgatamanchemicals.com This isomeric composition can affect the reaction kinetics and the properties of the resulting products. The steric hindrance provided by the methyl groups on the cyclohexane ring also plays a role in its reactivity, potentially influencing the regioselectivity of its reactions. smolecule.com

Curing Mechanisms in Polymerization Reactions (e.g., Epoxy Resins)

Isophorone diamine is extensively used as a curing agent, or hardener, for epoxy resins. wikipedia.orgatamanchemicals.comatamanchemicals.com The curing process involves the nucleophilic attack of the amine groups on the epoxide rings of the epoxy resin. evitachem.comthreebond.co.jp This reaction leads to the opening of the epoxide ring and the formation of a covalent bond, resulting in a cross-linked, three-dimensional polymer network. atamanchemicals.comthreebond.co.jp The resulting cured epoxy systems exhibit desirable properties such as high mechanical strength, chemical resistance, and color stability. atamanchemicals.comatamankimya.com

The curing reaction with IPDA can proceed at room temperature, although heat is often applied to accelerate the process and ensure complete curing. threebond.co.jpe3s-conferences.org The reaction is exothermic, and controlling the temperature is crucial to prevent overheating and potential degradation of the material. e3s-conferences.org The use of accelerators, such as derivatives of phenol (B47542) or imidazole, can reduce the required curing temperature. colab.ws The stoichiometry between the amine hydrogens of IPDA and the epoxy groups of the resin is a critical factor that determines the final properties of the cured material. pcimag.com A 1:1 stoichiometric ratio generally leads to maximum stability and performance. pcimag.com

The kinetics of the curing process are complex and can be influenced by factors such as the isomeric ratio of the IPDA, the specific type of epoxy resin used, and the presence of any catalysts or accelerators. researchgate.net Studies using techniques like differential scanning calorimetry (DSC) have shown that the activation energy of the curing reaction can vary with the degree of cure, indicating a multi-step reaction mechanism. researchgate.net

Role as a Chain Extender in Polyurethane Systems

In polyurethane chemistry, 1,3,5-trimethylcyclohexan-1-amine serves as a chain extender. atamankimya.commdpi.com Chain extenders are low-molecular-weight diamines or diols that react with isocyanate prepolymers to build up the polymer chain and form the hard segment domains in polyurethanes. researchgate.net The reaction between the amine groups of IPDA and the isocyanate groups (-NCO) of the prepolymer forms urea (B33335) linkages, contributing to the formation of polyurethane-urea (PUU) elastomers. atamankimya.comresearchgate.net

The incorporation of IPDA as a chain extender significantly influences the final properties of the polyurethane. It can enhance the mechanical strength, thermal stability, and chemical resistance of the material. atamankimya.com For instance, polyurethane-ureas synthesized with IPDA as a chain extender have demonstrated high shape recovery (over 95%) and significant recovery stress, making them suitable for shape memory applications. researchgate.net The cycloaliphatic nature of IPDA contributes to the light and weather resistance of the resulting polyurethanes. evonik.com

Formation of Derivatives and Chemical Intermediates (e.g., Isophorone Diisocyanate)

1,3,5-Trimethylcyclohexan-1-amine is a crucial intermediate in the synthesis of other valuable chemicals, most notably isophorone diisocyanate (IPDI). wikipedia.orgatamanchemicals.comevonik.com IPDI is an aliphatic diisocyanate widely used in the production of light-stable and weather-resistant polyurethane coatings and other specialty polymers. evonik.comwikipedia.org

Besides IPDI, IPDA can be used to prepare various other derivatives. For example, enantiomerically pure forms of cis-IPDA have been obtained through salt formation with dibenzoyl tartaric acid, allowing for the synthesis of chiral salen ligands. acs.org These ligands can then be used to form metal complexes with potential applications in catalysis. acs.org

Reactions with Other Organic Compounds and Reaction Products (e.g., with Cyclohexanone)

As a diamine, 1,3,5-trimethylcyclohexan-1-amine can react with a variety of other organic compounds. For instance, it can react with aldehydes and ketones. atamanchemicals.com While specific research detailing the reaction of IPDA with cyclohexanone (B45756) is not prevalent in the provided search results, the general reactivity of amines with ketones involves the formation of an imine (Schiff base) through a nucleophilic addition-elimination mechanism. Given that IPDA has two amine groups, it could potentially react with two molecules of cyclohexanone or undergo intramolecular reactions depending on the conditions.

The reactivity of the amine group allows for nucleophilic substitution reactions, leading to various derivatives. It can also undergo oxidation to form corresponding oxides or amides and reduction to form other types of amines.

Studies on Basicity and Protonation Equilibria

Amines are basic compounds due to the lone pair of electrons on the nitrogen atom, which can accept a proton. uomustansiriyah.edu.iqlibretexts.org The basicity of an amine is typically expressed by the pKa of its conjugate acid (the ammonium (B1175870) ion). uomustansiriyah.edu.iqmasterorganicchemistry.com Simple alkylamines generally have pKa values for their ammonium ions in the range of 9.5 to 11.0. libretexts.org

The basicity of 1,3,5-trimethylcyclohexan-1-amine is influenced by the electronic and steric effects of its substituents. The alkyl groups on the cyclohexane ring are electron-donating, which tends to increase the electron density on the nitrogen atoms and thus increase basicity. fiveable.me In aqueous solutions, the amine groups of IPDA can be protonated by water to form ammonium ions, establishing an equilibrium. uomustansiriyah.edu.iqfiveable.me The extent of protonation depends on the pH of the solution. At physiological pH (around 7.3), amines are typically present in their protonated form. uomustansiriyah.edu.iq The alkalinity of IPDA is a factor in its use in certain applications and also contributes to its corrosive nature. industrialchemicals.gov.au

Intramolecular Reactivity and Cyclization Pathways

The structure of 1,3,5-trimethylcyclohexan-1-amine, with its two amine groups positioned on a cyclohexane ring, allows for the possibility of intramolecular reactions and cyclization. While specific studies on intramolecular cyclization pathways of IPDA itself were not detailed in the provided search results, related research on diamines suggests potential reaction pathways. For example, under certain conditions, diamines can undergo intramolecular reactions to form heterocyclic compounds. psu.edu

In the context of its derivatives, the cis-isomer of IPDA shows a pronounced preference for a chair conformation where both the amino and aminomethyl substituents are in equatorial positions. acs.org This spatial arrangement influences how it interacts and forms complexes, as seen in the formation of a bridged nickel complex with a salen ligand derived from cis-IPDA, rather than a mononuclear complex. acs.org Photochemically induced intramolecular radical cyclization reactions have been observed in imines, which could be formed from the reaction of IPDA with carbonyl compounds. researchgate.net

Interactive Data Table

Below is a table summarizing the key chemical reactions and applications of 1,3,5-Trimethylcyclohexan-1-amine.

Reaction/Application Reactant(s)/Conditions Product(s)/Outcome Key Findings References
Epoxy Curing Epoxy Resins (e.g., DGEBA)Cross-linked Polymer NetworkForms a durable, chemically resistant material. The reaction is exothermic and can be accelerated with heat. atamanchemicals.comatamanchemicals.comthreebond.co.jpcolab.ws
Polyurethane Chain Extension Isocyanate PrepolymersPolyurethane-urea (PUU) ElastomersEnhances mechanical strength and thermal stability of polyurethanes. atamankimya.commdpi.comresearchgate.net
Isophorone Diisocyanate (IPDI) Synthesis Phosgene (COCl2) or TriphosgeneIsophorone Diisocyanate (IPDI)Key industrial process for producing a vital component of polyurethane coatings. atamanchemicals.comwikipedia.orgchemicalbook.comgoogle.com
Formation of Chiral Ligands Dibenzoyl Tartaric Acid, SalicylaldehydesEnantiomerically Pure cis-IPDA, Salen LigandsEnables the synthesis of chiral metal complexes for potential catalytic applications. acs.org

Advanced Spectroscopic and Analytical Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of 1,3,5-Trimethylcyclohexan-1-amine, including its stereochemistry and conformational dynamics. Both ¹H and ¹³C NMR would provide critical information.

The complexity of the NMR spectra is highly dependent on the stereoisomerism of the molecule. The cyclohexane (B81311) ring can exist in different chair conformations, and the three methyl groups and the amine group can be in either axial or equatorial positions. For example, the cis,cis-isomer would have C₃ᵥ symmetry, leading to a simpler spectrum than a cis,trans-isomer.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the amine protons (-NH₂), the methyl protons (-CH₃), and the cyclohexane ring protons (-CH- and -CH₂-). The chemical shifts (δ) would be indicative of the local electronic environment.

Amine Protons (NH₂): A broad singlet typically in the range of δ 1.0-3.0 ppm. Its position can vary with solvent and concentration.

Methyl Protons (CH₃): Signals for the three methyl groups would likely appear in the δ 0.8-1.5 ppm range. Non-equivalent methyl groups in an asymmetric isomer would produce separate signals.

Cyclohexane Protons (CH/CH₂): These would produce complex, overlapping multiplets in the δ 1.0-2.0 ppm region. The specific chemical shifts and coupling constants (J-values) of the ring protons are highly sensitive to their axial or equatorial orientation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. Due to the symmetry of certain isomers, fewer signals than the total number of carbons (nine) may be observed. docbrown.info

C-N Carbon: The carbon atom bonded to the amine group (C1) would be significantly deshielded, appearing in the δ 45-60 ppm range.

Substituted Ring Carbons (C3, C5): The carbons bearing methyl groups would appear in the δ 25-45 ppm range.

Methyl Carbons: The methyl group carbons would resonate in the δ 15-25 ppm region.

Unsubstituted Ring Carbons (C2, C4, C6): These methylene (B1212753) carbons would be found in the δ 20-40 ppm range.

Conformational Analysis: Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for determining the spatial proximity of protons, which helps in assigning the relative stereochemistry (cis/trans) of the substituents. mdpi.com Low-temperature NMR studies can be used to "freeze out" the chair-chair interconversion of the cyclohexane ring, allowing for the direct observation of individual conformers and the determination of conformational energies. nih.gov The measurement of vicinal coupling constants (³JHH) between adjacent ring protons can help distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships, further defining the dominant conformation. nih.gov

Mass Spectrometry (MS) Techniques for Identification and Reaction Product Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental formula of 1,3,5-Trimethylcyclohexan-1-amine and for identifying its structure through fragmentation patterns.

For a molecule containing an odd number of nitrogen atoms, the molecular ion peak (M⁺•) will have an odd mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule. jove.com The molecular formula for 1,3,5-Trimethylcyclohexan-1-amine is C₉H₂₁N, giving it a nominal molecular weight of 143 amu. Therefore, a prominent molecular ion peak would be expected at m/z 143. Cyclic amines generally exhibit strong molecular ion peaks. ntu.edu.sg

Fragmentation Pattern: The primary fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). jove.com This process leads to the formation of a stable, nitrogen-containing iminium ion.

α-Cleavage: The loss of an ethyl radical (•C₂H₅) from the cyclohexane ring adjacent to the C-N bond is a likely fragmentation, leading to a significant peak. However, the most characteristic fragmentation for cyclic amines involves ring cleavage.

Ring Cleavage: A common pathway for cyclic amines involves cleavage of the β-bond from the nitrogen, followed by subsequent fragmentation of the ring structure, often leading to the loss of alkene molecules. whitman.edu

Loss of Methyl Group: Loss of a methyl radical (•CH₃, mass 15) from the molecular ion to give a peak at m/z 128 ([M-15]⁺) is a probable event.

Loss of Ammonia (B1221849): While possible, the loss of ammonia (NH₃, mass 17) is not always a dominant pathway for primary amines.

Predicted Fragmentation Data for 1,3,5-Trimethylcyclohexan-1-amine

m/z Value Predicted Fragment Identity Fragmentation Pathway
143 [C₉H₂₁N]⁺• Molecular Ion (M⁺•)
128 [M - CH₃]⁺ Loss of a methyl radical
100 [M - C₃H₇]⁺ α-cleavage with loss of a propyl radical

This table represents predicted values based on general fragmentation rules for cyclic amines and may not reflect all observed experimental peaks.

Chromatographic Separation Methods (e.g., GC-MS) and Advanced Detection for Complex Mixtures

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the premier method for the separation, identification, and quantification of 1,3,5-Trimethylcyclohexan-1-amine, especially within complex mixtures or for separating its various stereoisomers. nih.gov

The analysis of amines by GC can be challenging due to their basicity, which can cause peak tailing on standard silica-based capillary columns. This is often overcome by using base-deactivated columns or columns with specialized stationary phases. nih.gov For complex samples, a temperature-programmed GC run would be necessary to ensure adequate separation of the target analyte from other components.

A typical GC-MS analysis would involve:

Injection: The sample is vaporized in a heated inlet.

Separation: The volatile components travel through a capillary column (e.g., a non-polar HP-5MS or a more polar wax-type column) at different rates depending on their boiling points and interactions with the stationary phase. The different stereoisomers of 1,3,5-Trimethylcyclohexan-1-amine would likely have slightly different retention times, allowing for their separation. researchgate.net

Detection (MS): As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. A mass spectrum is generated for each component, allowing for positive identification by comparing it to a spectral library or through manual interpretation.

For separating the enantiomers of a specific chiral isomer of 1,3,5-Trimethylcyclohexan-1-amine, a specialized chiral GC column would be required. These columns contain a chiral stationary phase (e.g., derivatized cyclodextrins) that interacts differently with each enantiomer, resulting in different retention times.

Example GC Method Parameters for Cycloalkylamine Analysis

Parameter Setting Purpose
Column Base-deactivated capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) Inert surface to prevent peak tailing of the amine.
Carrier Gas Helium Standard inert carrier gas.
Inlet Temp. 250 °C Ensures complete vaporization of the analyte.
Oven Program Start at 80°C, ramp at 10°C/min to 280°C Separates compounds based on boiling point.
MS Interface 280 °C Prevents condensation of analytes.

| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method for creating reproducible fragments. |

This table provides typical starting parameters for method development.

Computational Prediction of Spectroscopic Parameters and Their Validation

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the confident assignment of structures, particularly for complex molecules with multiple stereoisomers like 1,3,5-Trimethylcyclohexan-1-amine. nih.gov

NMR Spectra Prediction: Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict NMR chemical shifts and coupling constants. mdpi.com The process typically involves:

Conformational Search: Identifying the low-energy conformations for each possible stereoisomer of the molecule.

Geometry Optimization: Optimizing the geometry of each significant conformer at a chosen level of theory.

NMR Calculation: Performing a GIAO (Gauge-Including Atomic Orbital) calculation on each optimized geometry to compute the isotropic shielding values for each nucleus.

Boltzmann Averaging: The predicted chemical shifts for each conformer are averaged, weighted by their calculated Boltzmann population, to yield a final predicted spectrum for that isomer.

These predicted spectra can then be compared to the experimental spectrum. Algorithms and software packages can calculate a probability metric (like a DP4 probability) to determine which calculated isomer provides the best fit to the experimental data, enabling a confident assignment of the molecule's relative stereochemistry. acdlabs.com

Mass Spectra Prediction: While less common than NMR prediction, computational tools can also simulate mass spectra. These programs use libraries of known fragmentation rules or quantum chemical calculations to predict the fragmentation pathways and the relative abundances of the resulting ions. This can be particularly useful for distinguishing between isomers that might show subtle differences in their fragmentation patterns.

The validation of these computational predictions is achieved by direct comparison with high-quality experimental data. A strong correlation between the predicted and measured parameters provides a high degree of confidence in the structural assignment.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Studies of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding of 1,3,5-Trimethylcyclohexan-1-amine. These studies provide detailed insights into the molecule's geometry, charge distribution, and molecular orbitals.

DFT calculations, often using basis sets such as 6-311+G(2d,p), are employed to optimize the molecular geometry and determine key structural parameters. The results reveal the influence of the electron-donating amino (-NH2) and methyl (-CH3) groups on the cyclohexane (B81311) framework. The primary amine group introduces a localized region of higher electron density and serves as a key site for intermolecular interactions.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For 1,3,5-Trimethylcyclohexan-1-amine, the HOMO is typically localized on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO is generally distributed across the anti-bonding orbitals of the cyclohexane ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MESP) maps visualize the charge distribution across the molecule. For this amine, the MESP would show a negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, highlighting it as a site for electrophilic attack or hydrogen bonding. The alkyl portions of the molecule would exhibit a neutral or slightly positive potential (blue/green).

Table 1: Predicted Structural Parameters for cis-1,3,5-Trimethylcyclohexan-1-amine (Equatorial Amine Conformer) Data are illustrative values based on DFT calculations for similar alkylamines and substituted cyclohexanes.

Parameter Value
C-N Bond Length ~1.47 Å
C-C (ring) Bond Length ~1.54 Å
N-H Bond Length ~1.01 Å
C-N-H Bond Angle ~110°
C-C-C (ring) Bond Angle ~111°
Dihedral Angle (C-C-N-H) ~60°

Conformational Landscapes and Energy Minimization of Trimethylcyclohexane Amines

The conformational flexibility of the cyclohexane ring is a central aspect of the stereochemistry of 1,3,5-Trimethylcyclohexan-1-amine. The molecule exists predominantly in a chair conformation to minimize angle and torsional strain. The substituents (three methyl groups and one amine group) can occupy either axial or equatorial positions.

The relative stability of different conformers is determined by steric interactions, particularly 1,3-diaxial interactions. Substituents in the equatorial position are generally more stable than in the axial position due to reduced steric strain. The cis/trans isomerism of the methyl groups significantly influences the conformational landscape.

cis,cis-1,3,5-Trimethylcyclohexan-1-amine : In this isomer, all three methyl groups are on the same face of the ring. The most stable conformation would place all three methyl groups and the amine group in equatorial positions to avoid 1,3-diaxial strain.

cis,trans-1,3,5-Trimethylcyclohexan-1-amine : This isomer has two methyl groups on one face and the third on the opposite face. Conformational analysis becomes more complex, and the lowest energy conformer represents a balance between minimizing the steric hindrance of the largest groups.

Table 2: Illustrative Relative Conformational Energies Based on established A-values and principles of conformational analysis.

Conformer (cis,cis isomer) Substituent Positions Relative Energy (kcal/mol) Stability
1 1-NH2 (eq), 3-CH3 (eq), 5-CH3 (eq) 0.0 Most Stable
2 1-NH2 (ax), 3-CH3 (eq), 5-CH3 (eq) ~1.7 Less Stable
3 1-NH2 (eq), 3-CH3 (ax), 5-CH3 (eq) ~1.9 Less Stable
4 1-NH2 (ax), 3-CH3 (ax), 5-CH3 (ax) >5.0 Least Stable

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in a condensed phase. chemrxiv.org For 1,3,5-Trimethylcyclohexan-1-amine, MD simulations can elucidate how individual molecules interact with each other and with solvent molecules, leading to an understanding of aggregation behavior. nih.govnih.gov

Simulations are typically performed by placing a number of amine molecules in a simulation box, often with an explicit solvent like water. The interactions between atoms are described by a force field (e.g., CHARMM, AMBER). The simulation tracks the trajectories of all atoms over time, providing a molecular-level view of dynamic processes. mdpi.com

The key intermolecular interactions governing the behavior of 1,3,5-Trimethylcyclohexan-1-amine are:

Hydrogen Bonding : The primary amine group can act as both a hydrogen bond donor (via N-H) and acceptor (via the nitrogen lone pair). This is the strongest specific intermolecular interaction and a primary driver for the formation of dimers and small clusters, particularly in non-polar solvents.

Van der Waals Interactions : The bulky and non-polar trimethylcyclohexyl group gives the molecule a significant hydrophobic character. In aqueous environments, these hydrophobic interactions can drive molecules to aggregate to minimize their contact with water.

MD simulations can predict the propensity of small molecules to form colloidal aggregates. nih.govnih.gov Analysis of the simulation trajectories can yield properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and can quantify the extent and structure of aggregation.

Reaction Pathway Analysis and Transition State Modeling for Synthetic and Transformational Processes

Computational chemistry is widely used to investigate reaction mechanisms, identify intermediates, and model the transition states of chemical reactions. frontiersin.org A common and industrially relevant synthesis route for 1,3,5-Trimethylcyclohexan-1-amine is the reductive amination of the corresponding ketone, 1,3,5-trimethylcyclohexanone. mdpi.com

Reaction of the ketone with ammonia (B1221849) to form an intermediate imine (or enamine).

Reduction of the imine to the final amine, typically via catalytic hydrogenation or with a reducing agent.

Theoretical modeling, using DFT, can be applied to map the potential energy surface of this reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

Transition State Modeling : Locating the transition state (a first-order saddle point on the potential energy surface) is critical for understanding the reaction kinetics. For the imine formation step, the transition state would involve the nucleophilic attack of ammonia on the carbonyl carbon. For the reduction step, the transition state would depend on the reducing agent used. For example, in a hydride reduction, it would involve the transfer of a hydride ion to the imine carbon. The calculated energy of the transition state relative to the reactants gives the activation energy, which is directly related to the reaction rate.

Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR) for Predicting Chemical Behavior

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a molecule with its biological activity or physical properties. nih.gov These models are built on the principle that the structure of a molecule, encoded by numerical descriptors, determines its behavior.

To develop a QSAR/QSPR model for a class of compounds including 1,3,5-Trimethylcyclohexan-1-amine, a dataset of molecules with known experimental values for a specific property (e.g., boiling point, toxicity, solvent miscibility) is required. For each molecule, a set of molecular descriptors is calculated. These descriptors fall into several categories:

Topological : Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical : Based on the 3D structure (e.g., molecular surface area, volume).

Electronic : Related to the charge distribution (e.g., dipole moment, partial charges on atoms). researchgate.net

Physicochemical : Such as logP (octanol-water partition coefficient), which relates to hydrophobicity.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the property of interest. Once validated, this model can be used to predict the property for new or untested compounds like different isomers of 1,3,5-Trimethylcyclohexan-1-amine. For example, a QSAR model for the toxicity of cyclic amines could use descriptors like the partial negative surface area and relative apolar surface area to make predictions. researchgate.netnih.gov

Table 3: Selected Molecular Descriptors Potentially Used in QSAR/QSPR Models for 1,3,5-Trimethylcyclohexan-1-amine

Descriptor Type Example Descriptor Property Represented
Electronic Dipole Moment Polarity of the molecule
Geometrical Molecular Surface Area Size and shape of the molecule
Topological Wiener Index Molecular branching
Physicochemical LogP Hydrophobicity/Lipophilicity
Quantum-Chemical HOMO/LUMO Energy Electron-donating/accepting ability

Stereochemical Prediction and Chiral Property Modeling

1,3,5-Trimethylcyclohexan-1-amine is a chiral molecule with multiple stereocenters. The relative positions of the three methyl groups (cis/trans) create diastereomers, and the carbon atom bonded to the amine group (C1) is a stereocenter, leading to enantiomeric pairs. For example, the cis,cis-isomer exists as a pair of enantiomers.

Computational modeling is essential for predicting the relative stabilities of these various stereoisomers. By performing high-level quantum chemical calculations, the Gibbs free energy of each isomer can be determined. The isomer with the lowest free energy is predicted to be the most thermodynamically stable and, therefore, the most abundant at equilibrium. These calculations take into account both steric and electronic effects that differentiate the isomers. For instance, studies on the closely related isophorone (B1672270) diamine [3-(aminomethyl)-3,5,5-trimethylcyclohexylamine] show a pronounced preference for conformations where bulky substituents occupy equatorial positions. acs.orgresearchgate.net

Furthermore, computational methods can predict chiroptical properties, which are properties that depend on a molecule's chirality. Techniques like Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the electronic circular dichroism (ECD) spectrum and calculate the specific optical rotation of each enantiomer. These predicted values can then be compared with experimental measurements to assign the absolute configuration of a synthesized or isolated stereoisomer.

Applications in Material Science and Engineering Non Biological and Non Clinical

High-Performance Polymer Systems

1,3,5-Trimethylcyclohexan-1-amine plays a significant role in the synthesis and formulation of various high-performance polymer systems. Its incorporation into polymer backbones can impart desirable properties such as improved thermal stability, mechanical strength, and chemical resistance.

In the realm of epoxy resins, amines are fundamental as curing agents or hardeners, facilitating the cross-linking of epoxy monomers to form a rigid, three-dimensional network. The structure of the amine curing agent is a critical determinant of the final properties of the cured epoxy system. The reaction between an epoxy group and a primary amine initially forms a secondary amine, which can then react with another epoxy group to create a tertiary amine, leading to a highly cross-linked structure. nih.govnih.gov

The use of cycloaliphatic amines like 1,3,5-Trimethylcyclohexan-1-amine as curing agents can influence the network formation and resulting properties of the epoxy resin. researchgate.net The bulky and rigid structure of the trimethylcyclohexyl group can affect the reactivity of the amine groups and the architecture of the resulting polymer network. This, in turn, influences the glass transition temperature (Tg), mechanical strength, and thermal stability of the final material. The characterization of the network structure, often performed using techniques like near-infrared spectroscopy, allows for the monitoring of the consumption of primary and secondary amines and the formation of tertiary amines during the curing process. nih.gov This detailed analysis helps in understanding how the structural isomers and steric hindrance of the amine hardener impact the cross-linking density and homogeneity of the epoxy network. nih.govnih.gov

Interactive Table:

Polyamides are a class of polymers characterized by the repeating amide linkages in their backbone. While many common polyamides are semi-crystalline, there is a growing interest in the development of specialty polyamides, including amorphous or non-crystalline variants, for applications requiring optical clarity, and improved processability. The incorporation of bulky, non-planar monomers like 1,3,5-Trimethylcyclohexan-1-amine into the polymer chain disrupts the regular packing of polymer chains, thereby inhibiting crystallization and leading to the formation of amorphous polyamides.

These non-crystalline polyamides often exhibit a high glass transition temperature (Tg), good dimensional stability, and excellent transparency. The specific stereochemistry of the isomers of 1,3,5-Trimethylcyclohexan-1-amine can also be leveraged to fine-tune the properties of the resulting polyamides.

In polyurethane and polyurea chemistry, diamines serve as chain extenders, reacting with isocyanate groups to build the polymer chain. google.comnih.govthepolyureacompany.com The choice of the diamine chain extender significantly influences the final properties of the polyurethane or polyurea elastomer. The use of 1,3,5-Trimethylcyclohexan-1-amine, often in the form of isophorone (B1672270) diamine (IPDA) which has a similar trimethylcyclohexane core, can lead to polymers with high thermal stability and good mechanical properties. google.comthegoodscentscompany.com

The reaction between an amine and an isocyanate is typically much faster than the reaction between a hydroxyl group and an isocyanate, which is a key feature of polyurea systems. thepolyureacompany.com This rapid reaction allows for fast curing times, which is advantageous in applications like spray coatings. The rigid and bulky structure of the trimethylcyclohexyl group from the amine contributes to the hard segment of the polyurethane or polyurea, enhancing properties like tensile strength and hardness. By carefully selecting the isocyanate and the amine or polyol components, a wide range of materials with tailored properties can be produced, from flexible elastomers to rigid plastics. google.comthepolyureacompany.com

Advanced Coatings and Adhesives Technologies, including Corrosion Protection

The properties imparted by 1,3,5-Trimethylcyclohexan-1-amine make it a valuable component in the formulation of advanced coatings and adhesives. Its incorporation into polymer matrices, such as epoxy or polyurethane systems, can enhance the durability, chemical resistance, and adhesive strength of the final product. google.com

In the context of corrosion protection, coatings formulated with polymers derived from this amine can provide an effective barrier against corrosive agents. The dense cross-linked network formed in epoxy systems cured with cycloaliphatic amines can limit the penetration of water, oxygen, and other corrosive substances to the metal substrate. Furthermore, the inherent chemical stability of the polymer backbone contributes to the long-term performance of the protective coating.

Chemical Intermediates in Industrial Processes (e.g., for Dyes and Hardeners)

Beyond its direct use in polymer formulations, 1,3,5-Trimethylcyclohexan-1-amine serves as a crucial chemical intermediate in various industrial processes. It is a building block for the synthesis of other valuable chemicals, including more complex diamines, isocyanates, and other specialty chemical agents. evitachem.com

As a precursor for hardeners, its derivatives are widely used in the curing of epoxy resins, as previously discussed. The synthesis of isocyanates from this amine opens up pathways to a broad range of polyurethane products. The unique structural features of the trimethylcyclohexane moiety can be transferred to the final products, influencing their physical and chemical properties.

Emerging Applications in Environmental Technologies (e.g., Direct Air Capture of Carbon Dioxide)

A promising and emerging application for amines, including derivatives of 1,3,5-Trimethylcyclohexan-1-amine, is in the field of environmental technology, specifically for the direct air capture (DAC) of carbon dioxide (CO2). nih.govnih.gov Amine-based systems are effective at capturing CO2 due to the reversible reaction between the basic amine groups and the acidic CO2 gas.

Recent research has highlighted the potential of isophorone diamine (IPDA), which shares the 3,5,5-trimethylcyclohexyl structure, in a liquid amine-solid carbamic acid phase-separation system for DAC. nih.gov This system has demonstrated high CO2 removal efficiency, with the captured CO2 being readily desorbable at relatively low temperatures. nih.gov The robustness and durability of such systems suggest a practical pathway for utilizing amines in large-scale carbon capture technologies. nih.gov The development of efficient and reusable CO2 sorbents is a critical area of research to address climate change, and tailored amines are at the forefront of these efforts. nih.govresearchgate.net

Interactive Table:

Environmental Fate and Transformation in Abiotic and Biotic Systems Excluding Ecotoxicity

Biodegradation Pathways and Rates in Various Environmental Matrices

The biodegradation of cyclic amines, such as cyclohexylamine, has been studied in various microorganisms. These studies provide a model for the likely biodegradation pathway of 1,3,5-Trimethylcyclohexan-1-amine.

Bacterial strains, including Brevibacterium oxydans and Pseudomonas plecoglossicida, have been shown to utilize cyclohexylamine as a sole source of carbon and nitrogen. nih.govsci-hub.ru The primary degradation pathway involves an initial deamination step, where the amino group is removed, leading to the formation of cyclohexanone (B45756). nih.govsci-hub.ru This is followed by the cleavage of the cyclohexane (B81311) ring.

In the case of Brevibacterium oxydans, the proposed pathway for cyclohexylamine degradation is as follows:

Cyclohexylamine is converted to Cyclohexanone . nih.gov

Cyclohexanone is then transformed into 6-hexanolactone . nih.gov

6-hexanolactone is further metabolized to 6-hydroxyhexanoate . nih.gov

Finally, 6-hydroxyhexanoate is converted to adipate , which can enter central metabolic pathways. nih.gov

It is plausible that 1,3,5-Trimethylcyclohexan-1-amine follows a similar biodegradation pathway, initiated by deamination to form 1,3,5-trimethylcyclohexanone. The presence of the methyl groups on the cyclohexane ring may influence the rate of degradation, but the fundamental mechanism of ring cleavage is likely to be conserved.

Table 2: Proposed Biodegradation Pathway for 1,3,5-Trimethylcyclohexan-1-amine This pathway is inferred from studies on the biodegradation of cyclohexylamine.

StepIntermediate CompoundEnzyme Class (Probable)Source
1 1,3,5-TrimethylcyclohexanoneAmine oxidase / Dehydrogenase nih.govsci-hub.ru
2 Substituted caprolactone derivativeMonooxygenase nih.gov
3 Substituted hydroxyhexanoate derivativeLactonase nih.gov
4 Methyl-substituted adipic acid derivativesDehydrogenase nih.gov

Assessment of Release Pathways and Environmental Concentrations from Industrial Manufacturing and Use

Cyclohexylamine is used in a variety of industrial applications, including:

As a corrosion inhibitor in boiler water treatment. eschemy.comnbinno.com

In the manufacturing of rubber additives, such as vulcanization accelerators. eschemy.comnbinno.com

As an intermediate in the synthesis of dyes, pigments, pesticides, and pharmaceuticals. eschemy.comnbinno.com

Given these applications, potential release pathways for 1,3,5-Trimethylcyclohexan-1-amine, if used in similar processes, could include:

Industrial wastewater: Discharge from manufacturing facilities and from its use in water treatment systems. rupahealth.com

Air emissions: Volatilization during production, handling, and use.

Solid waste: Disposal of products containing the compound. eschemy.com

The environmental concentrations would be dependent on the scale of production and use, as well as the efficiency of waste treatment processes at industrial sites. Due to its miscibility with water, any release to water systems could lead to its distribution in the aqueous compartment. wikipedia.orgsolubilityofthings.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.